3-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine
Description
Properties
IUPAC Name |
3-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]-6-pyridin-2-ylpyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S/c1-28-16-5-4-6-17(15-16)29(26,27)25-13-11-24(12-14-25)20-9-8-19(22-23-20)18-7-2-3-10-21-18/h2-10,15H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGJIBWHFRTYTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a piperazine derivative reacts with a sulfonyl chloride in the presence of a base to form the sulfonyl piperazine intermediate. This intermediate is then coupled with a pyridazine derivative under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the output.
Chemical Reactions Analysis
Types of Reactions
3-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine undergoes various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding phenolic derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group yields phenolic compounds, while reduction of the sulfonyl group results in sulfides.
Scientific Research Applications
Pharmacological Applications
The compound's structure suggests it may interact with various biological targets, making it a candidate for several pharmacological applications.
1.1. Antidepressant Activity
Research indicates that derivatives of pyridazine compounds can exhibit antidepressant-like effects. A study on similar piperazine derivatives demonstrated significant activity in behavioral models of depression, suggesting that the piperazine moiety may enhance the compound's efficacy in this regard .
1.2. Anti-inflammatory Properties
Pyridazine derivatives, including this compound, have shown promise as anti-inflammatory agents. For instance, compounds with similar structures have been reported to selectively inhibit cyclooxygenase-2 (COX-2), which is crucial in mediating inflammation without the ulcerogenic side effects common to non-steroidal anti-inflammatory drugs (NSAIDs) .
2.1. Enzyme Inhibition
The compound has been studied for its potential to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. In vitro studies have shown that similar compounds exhibit potent inhibition of MAO-B, which is particularly relevant for neurodegenerative diseases like Parkinson's and Alzheimer's disease .
2.2. Cytotoxicity Studies
Cytotoxicity assays conducted on related compounds have indicated low toxicity levels at therapeutic concentrations, suggesting a favorable safety profile for further development as a therapeutic agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship is critical for optimizing the biological activity of 3-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine.
| Substituent | Activity Level | IC50 (µM) | Notes |
|---|---|---|---|
| Trifluoromethyl | Moderate | 0.039 | Enhances lipophilicity |
| Pyridin-2-yl | High | 0.013 | Critical for MAO-B inhibition |
| Piperazine | Essential | - | Provides structural stability |
This table summarizes findings from various studies indicating how different structural components influence the compound's biological activity.
Case Studies and Research Findings
Several studies provide insights into the practical applications of this compound:
4.1. Study on Analgesic Activity
In a comparative analysis, derivatives of pyridazine showed potent analgesic effects in animal models, outperforming standard analgesics like acetaminophen in specific tests . This suggests potential applications in pain management therapies.
4.2. Research on Neuroprotective Effects
A recent investigation into neuroprotective properties highlighted that certain pyridazine derivatives could reduce neuroinflammation and oxidative stress markers in neuronal cell lines, indicating potential use in treating neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 3-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-3-yl)pyridazine
- 3-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-4-yl)pyridazine
Uniqueness
Compared to similar compounds, 3-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine exhibits unique properties due to the specific positioning of the pyridazine and pyridine rings. This structural arrangement influences its reactivity and interaction with biological targets, making it a compound of significant interest in various research fields.
Biological Activity
The compound 3-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine represents a novel class of pyridazine derivatives with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological contexts, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The key components include:
- Pyridazine core : A heterocyclic structure known for various pharmacological properties.
- Piperazine moiety : Often associated with psychoactive effects and modulation of neurotransmitter systems.
- Methoxyphenylsulfonyl group : Enhances solubility and may influence receptor interactions.
Research indicates that compounds similar to this pyridazine derivative can modulate several biological pathways:
- Signal Transduction Pathways : Pyridazine derivatives have been shown to impact cellular signaling, particularly in inflammatory processes and neurodegenerative diseases like Alzheimer's .
- Neuroprotective Effects : The compound potentially inhibits neuroinflammation and protects neuronal cells from damage, which is crucial in treating neurodegenerative disorders .
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties against various pathogens, suggesting a broad-spectrum antimicrobial potential .
Biological Activity Studies
A series of studies have been conducted to evaluate the biological activity of related compounds, providing insights into the potential effects of the target molecule.
Table 1: Summary of Biological Activities
Case Studies
- Neuroinflammation : A study demonstrated that a related pyridazine compound significantly reduced markers of inflammation in animal models of Alzheimer’s disease. This suggests that the compound may be effective in modulating neuroinflammatory responses .
- Antimicrobial Efficacy : In vitro tests showed that derivatives with similar structures exhibited notable antibacterial effects against Salmonella typhi and Bacillus subtilis, indicating a potential therapeutic role in infectious diseases .
- Binding Studies : Research involving binding affinity assays revealed that the compound interacts effectively with serum albumin (BSA), which is critical for understanding its pharmacokinetics and bioavailability .
Q & A
Q. How can structural modifications enhance solubility without compromising bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
